molecular formula C10H14N2O4S B1272790 N-t-butyl 3-nitrobenzenesulfonamide CAS No. 424818-25-7

N-t-butyl 3-nitrobenzenesulfonamide

Cat. No.: B1272790
CAS No.: 424818-25-7
M. Wt: 258.3 g/mol
InChI Key: UHFXZEXYBBMXBY-UHFFFAOYSA-N
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Description

N-t-butyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S. It is a sulfonamide derivative, characterized by the presence of a nitro group and a tert-butyl group attached to a benzenesulfonamide core. This compound is typically a pale yellow solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-t-butyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-t-butyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-t-butyl 3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

N-t-butyl 3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Medicine: While not a drug itself, derivatives of this compound are explored for their potential pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl 3-nitrobenzenesulfonamide
  • N-methyl 3-nitrobenzenesulfonamide
  • N-ethyl 3-nitrobenzenesulfonamide

Comparison

N-t-butyl 3-nitrobenzenesulfonamide is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with other molecules. Compared to N-butyl 3-nitrobenzenesulfonamide, the tert-butyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents.

Properties

IUPAC Name

N-tert-butyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFXZEXYBBMXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387305
Record name N-t-butyl 3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424818-25-7
Record name N-t-butyl 3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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